![molecular formula C10H7BrF4O2 B12106094 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound with the molecular formula C10H7BrF4O2 It is characterized by the presence of a bromine, fluorine, and trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper or palladium.
Formation of 1,3-Dioxolane Ring: The final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction, typically using ethylene glycol and an acid catalyst such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify the bromine, fluorine, or trifluoromethyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Scientific Research Applications
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of specialty chemicals, materials science, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxepane: Similar structure but with a dioxepane ring instead of a dioxolane ring.
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxane-4,5-dione: Similar structure but with a dioxane-4,5-dione ring instead of a dioxolane ring.
Uniqueness
The uniqueness of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane lies in its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H7BrF4O2 |
|---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
2-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H7BrF4O2/c11-6-2-1-5(10(13,14)15)7(8(6)12)9-16-3-4-17-9/h1-2,9H,3-4H2 |
InChI Key |
KEFMULFPBPOTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)
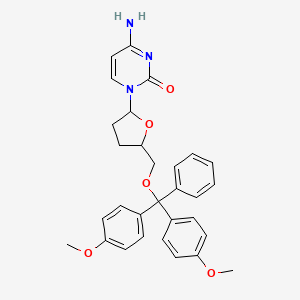
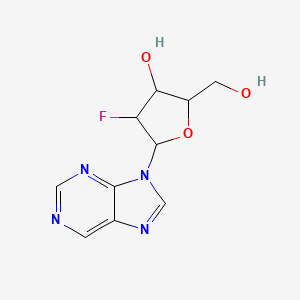

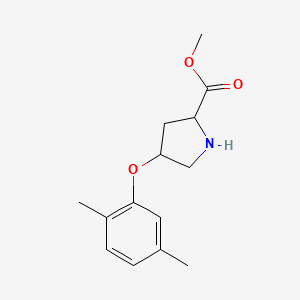
![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)
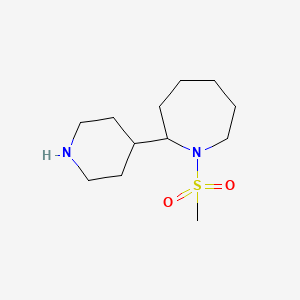
![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)

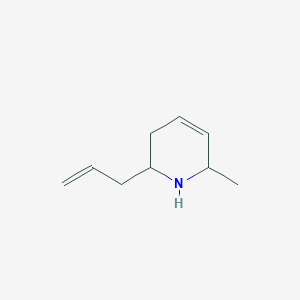

![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
